molecular formula C20H28O2 B12000115 17-Hydroxy-17-vinylestr-5(10)-en-3-one

17-Hydroxy-17-vinylestr-5(10)-en-3-one

Cat. No.: B12000115
M. Wt: 300.4 g/mol
InChI Key: YPVUHOBTCWJYNQ-UHFFFAOYSA-N
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Description

17-Hydroxy-17-vinylestr-5(10)-en-3-one (IUPAC name: (17β)-17-ethenyl-17-hydroxyestr-5(10)-en-3-one), also known as norgesterone or vinylestrenolone, is a synthetic steroidal progestin. Its structure features:

  • A vinyl group (-CH=CH₂) at the 17α position.
  • A hydroxyl group (-OH) at the 17β position.
  • A 3-keto group (C=O) at position 3.
  • A Δ⁵(¹⁰) double bond in the steroidal backbone .

This compound has been investigated for contraceptive applications due to its progestogenic activity, which inhibits ovulation by binding to progesterone receptors .

Properties

IUPAC Name

17-ethenyl-17-hydroxy-13-methyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h3,16-18,22H,1,4-12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVUHOBTCWJYNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C=C)O)CCC4=C3CCC(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60864423
Record name 17-Hydroxy-19-norpregna-5(10),20-dien-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60864423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-Hydroxy-17-vinylestr-5(10)-en-3-one typically involves multiple steps starting from simpler steroid precursors. One common method involves the following steps:

    Starting Material: The synthesis begins with a suitable steroid precursor, such as estrone.

    Hydroxylation: The precursor undergoes hydroxylation at the 17th position using reagents like osmium tetroxide or selenium dioxide.

    Vinylation: The hydroxylated intermediate is then subjected to vinylation, which introduces the vinyl group at the 17th position. This can be achieved using reagents like vinyl magnesium bromide or vinyl lithium.

    Formation of Double Bond: The final step involves the formation of a double bond between the 5th and 10th carbon atoms. This can be accomplished through dehydrogenation reactions using reagents like palladium on carbon or other suitable catalysts.

Industrial Production Methods

Industrial production of 17-Hydroxy-17-vinylestr-5(10)-en-3-one follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Industrial methods may also incorporate advanced techniques like continuous flow chemistry and automated synthesis to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

17-Hydroxy-17-vinylestr-5(10)-en-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 17th position can be oxidized to a ketone using reagents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to form different derivatives. For example, the double bond can be reduced using hydrogenation with palladium on carbon.

    Substitution: The vinyl group can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, pyridinium chlorochromate.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: 17-Keto-17-vinylestr-5(10)-en-3-one.

    Reduction: 17-Hydroxy-17-ethyl-estr-5(10)-en-3-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of other steroid compounds.

    Biology: Investigated for its effects on cellular processes and potential as a biochemical tool.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the production of steroid-based pharmaceuticals and research chemicals.

Mechanism of Action

The mechanism of action of 17-Hydroxy-17-vinylestr-5(10)-en-3-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to steroid hormone receptors, modulating their activity.

    Pathways Involved: It can influence various signaling pathways, including those related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Modifications

The biological activity of steroidal progestins is highly dependent on substituents at positions 3, 17, and the presence of double bonds. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of 17-Hydroxy-17-vinylestr-5(10)-en-3-one and Analogues
Compound Name 17-Substituent 3-Substituent Double Bond Position Molecular Weight (g/mol) Key Biological Activity
17-Hydroxy-17-vinylestr-5(10)-en-3-one Vinyl (-CH=CH₂) Keto (C=O) Δ⁵(¹⁰) ~312* Progestogenic (contraceptive)
Norethynodrel Ethynyl (-C≡CH) Keto (C=O) Δ⁵(¹⁰) 298.4 Progestogenic (early oral contraceptive)
Levonorgestrel Impurity B Ethynyl (-C≡CH), Ethyl (-CH₂CH₃) Keto (C=O) Δ⁵(¹⁰) 312.45 Impurity in levonorgestrel synthesis; used as a reference standard
Tibolone Ethynyl (-C≡CH), Methyl (-CH₃) Keto (C=O) Δ⁵(¹⁰) 312.4 Mixed estrogenic, progestogenic, and androgenic activity
17α-Ethynyl-17β-hydroxyestr-4-en-3-one Ethynyl (-C≡CH) Keto (C=O) Δ⁴ 296.4 Androgenic/progestogenic (nandrolone derivative)

*Calculated based on molecular formula C₂₁H₂₈O₂.

Key Observations:

17-Substituent Effects: The vinyl group in the target compound may confer reduced metabolic stability compared to ethynyl-containing analogs like norethynodrel. Ethynyl groups resist hepatic degradation, enhancing oral bioavailability .

Double Bond Position :

  • The Δ⁵(¹⁰) configuration is shared among most analogs, preserving the planar structure necessary for receptor binding. Δ⁴ analogs (e.g., nandrolone derivatives) exhibit stronger androgenic activity .

3-Keto Group :

  • The 3-keto group is critical for binding to progesterone receptors. Modifications here (e.g., hydroxyimine in triterpenes) enhance cytotoxicity in unrelated compounds but disrupt hormonal activity in progestins .

Pharmacological and Metabolic Differences

  • Norethynodrel: A first-generation progestin metabolized by ketosteroid reductases into active 3α/3β-hydroxylated derivatives. Its ethynyl group prolongs half-life, making it suitable for oral use .
  • Tibolone : Exhibits tissue-selective activity due to its metabolism into three metabolites with estrogenic (Δ⁴-isomer), progestogenic (3α/3β-OH), and androgenic (17β-OH) effects .
  • 17-Hydroxy-17-vinylestr-5(10)-en-3-one: Limited metabolic data are available, but the vinyl group may render it susceptible to oxidation, reducing its duration of action compared to ethynyl analogs .

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